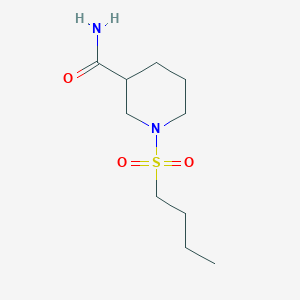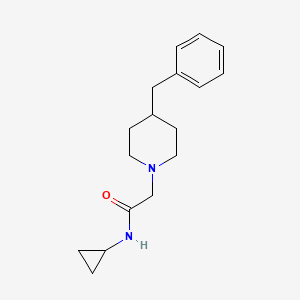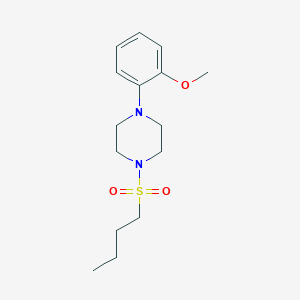![molecular formula C15H11NO5S B5432648 4-oxo-4-[(4-oxo-4H-thieno[3,4-c]chromen-3-yl)amino]butanoic acid](/img/structure/B5432648.png)
4-oxo-4-[(4-oxo-4H-thieno[3,4-c]chromen-3-yl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-4-[(4-oxo-4H-thieno[3,4-c]chromen-3-yl)amino]butanoic acid, also known as OTCA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
4-oxo-4-[(4-oxo-4H-thieno[3,4-c]chromen-3-yl)amino]butanoic acid exerts its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). COX-2 is involved in the production of inflammatory mediators, while HDACs play a role in regulating gene expression. By inhibiting these enzymes, this compound can reduce inflammation and alter gene expression, leading to its anti-cancer and anti-viral effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. This compound can also reduce inflammation by inhibiting the production of inflammatory mediators, such as prostaglandins. Additionally, this compound has been shown to modulate the immune system by regulating the production of cytokines.
Advantages and Limitations for Lab Experiments
4-oxo-4-[(4-oxo-4H-thieno[3,4-c]chromen-3-yl)amino]butanoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily obtained in high purity and yields. Its mechanism of action is well-understood, and it has been extensively studied in various fields of research. However, there are also limitations to using this compound in lab experiments. It may have off-target effects, and its efficacy may vary depending on the type of cancer or virus being studied.
Future Directions
There are several future directions for research on 4-oxo-4-[(4-oxo-4H-thieno[3,4-c]chromen-3-yl)amino]butanoic acid. One area of interest is the development of this compound-based therapies for cancer and viral infections. The potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders and autoimmune diseases, is also being explored. Additionally, further studies are needed to understand the off-target effects and potential toxicity of this compound. The development of new synthesis methods and analogs of this compound may also lead to improved therapeutic efficacy and reduced toxicity.
Conclusion:
This compound is a synthetic compound that has shown promising therapeutic potential in various fields of research. Its mechanism of action is well-understood, and it has been extensively studied for its anti-cancer and anti-viral properties. Although there are limitations to using this compound in lab experiments, its potential as a therapeutic agent for various diseases warrants further investigation. The development of new synthesis methods and analogs of this compound may lead to improved therapeutic efficacy and reduced toxicity.
Synthesis Methods
4-oxo-4-[(4-oxo-4H-thieno[3,4-c]chromen-3-yl)amino]butanoic acid can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the preparation of intermediates, followed by coupling with the thieno[3,4-c]chromene moiety and the final deprotection step to obtain this compound. The synthesis has been optimized to achieve high yields and purity.
Scientific Research Applications
4-oxo-4-[(4-oxo-4H-thieno[3,4-c]chromen-3-yl)amino]butanoic acid has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been studied as a potential treatment for various types of cancer, such as breast cancer, lung cancer, and leukemia. It has also been investigated for its potential in treating viral infections, such as HIV and hepatitis C.
properties
IUPAC Name |
4-oxo-4-[(4-oxothieno[3,4-c]chromen-3-yl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5S/c17-11(5-6-12(18)19)16-14-13-9(7-22-14)8-3-1-2-4-10(8)21-15(13)20/h1-4,7H,5-6H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRJMWKOFXKZDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CSC(=C3C(=O)O2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[2-(methylthio)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5432566.png)

![methyl 5-(aminocarbonyl)-2-{[2-cyano-3-(5-methyl-2-thienyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5432598.png)
![2-bromo-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5432600.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-N'-phenylurea](/img/structure/B5432607.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B5432615.png)


![(1R*,2R*,4R*)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5432632.png)
![N-[4-(aminocarbonyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5432635.png)
![N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5432653.png)

![N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-ethylbenzamide](/img/structure/B5432667.png)
![N-(5-methyl-2-pyridinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5432673.png)